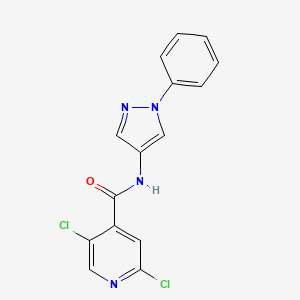

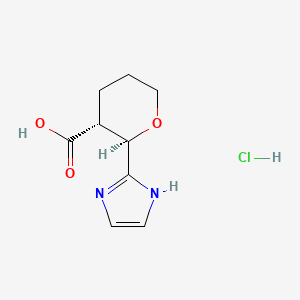

![molecular formula C12H12FN3O2S B2492553 2-[(4-氟-3-甲基苯基)氨基]吡啶-3-磺酰胺 CAS No. 1340859-28-0](/img/structure/B2492553.png)

2-[(4-氟-3-甲基苯基)氨基]吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is a compound that belongs to the sulfonamide family, which is known for its wide range of biological activities, including antibacterial and antifungal properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. The compound of interest is structurally related to other sulfonamides that have been synthesized and studied for their potential as antimicrobial and antitumor agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions. For instance, the synthesis of 2-(phenylsulfonyl)amino pyridine was achieved by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline medium with water as a solvent . Although the specific synthesis of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is not detailed in the provided papers, it is likely that a similar approach could be used, with the introduction of the 4-fluoro-3-methylphenyl group to the pyridine ring.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. The structure is typically confirmed using techniques such as Ultra Violet (UV), Fourier-transform infrared spectroscopy (FTIR), and Nuclear magnetic resonance (NMR) . These techniques help elucidate the positions of substituents on the pyridine ring and the presence of the sulfonamide group, which are essential for the compound's activity.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, depending on their substituents. For example, the introduction of a 1,2,4-triazole substituent to the pyridine-3-sulfonamide scaffold has been shown to confer antifungal activity . The reactivity of the fluoro and methyl groups on the phenyl ring of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide would also influence its chemical behavior and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The presence of a fluoro substituent could affect the compound's lipophilicity, potentially enhancing its ability to cross cell membranes .

Antibacterial and Antifungal Activity

Sulfonamide compounds have been extensively studied for their antibacterial and antifungal activities. The synthesized 2-(phenylsulfonyl)amino pyridine showed inhibition of bacterial growth in Staphylococcus aureus, Escherichia coli, and Salmonella typhi . Similarly, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides exhibited significant antifungal activity against various strains, including Candida albicans . These findings suggest that 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide could also possess antimicrobial properties, although specific studies would be required to confirm this.

Antitumor Activity

Sulfonamides have also been evaluated for their antitumor properties. Compounds from sulfonamide-focused libraries have shown activity in cell-based antitumor screens and some have progressed to clinical trials . The structure-activity relationship is key to understanding the antitumor mechanisms, which could be further explored for 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide.

Catalytic Activity

Sulfonamide compounds can also serve as catalysts in chemical reactions. For example, a fluorous (S) pyrrolidine sulfonamide was used as a promoter for highly enantioselective aldol reactions on water . This highlights the versatility of sulfonamide compounds and suggests potential catalytic applications for the compound of interest.

科学研究应用

医药化学中的磺胺酰胺抑制剂

磺胺酰胺化合物,包括“2-[(4-氟-3-甲基苯基)氨基]吡啶-3-磺胺”,以其抑菌特性而闻名,并已被用于治疗细菌感染。除了作为抗生素的传统用途外,这些化合物还被用于探索各种治疗应用,包括作为酪氨酸激酶、人类免疫缺陷病毒蛋白酶-1(HIV-1)和组蛋白去乙酰化酶6的抑制剂。它们的作用已扩展到治疗癌症、青光眼、炎症和阿尔茨海默病等疾病,展示了它们在药物开发中的多功能性和持续重要性(Gulcin & Taslimi, 2018)。

环境影响和降解

磺胺酰胺及相关化合物的环境命运一直是重要研究课题。关于聚氟烷化学品的研究,其中包括磺胺酰胺衍生物,侧重于它们在生态系统中的持久性、生物富集潜力和对生态系统的毒性影响。这些化合物可以在环境中降解为全氟烷基酸(PFAs),引发对它们长期影响的担忧。对微生物降解途径的研究为减轻它们在自然界中的持久性提供了见解(Liu & Avendaño, 2013)。

分析化学和环境监测

开发用于检测和定量各种基质中的磺胺酰胺及其衍生物的分析方法对于环境监测和了解它们的生化机制至关重要。这些努力旨在评估它们在环境样品和生物体中的分布、浓度和潜在健康风险。分析技术的进步有助于在更低浓度下检测这些化合物,有助于监管工作和环境保护(Qiu et al., 2009)。

未来方向

The future directions in the field of fluorinated pyridines, which are related compounds, involve the development of new agricultural products with improved physical, biological, and environmental properties . The interest towards the development of fluorinated chemicals has been steadily increasing .

属性

IUPAC Name |

2-(4-fluoro-3-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOXMMGKIHQOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

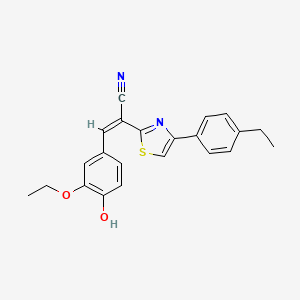

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)

![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)